N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide
Description
N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound featuring a piperidine core substituted at the 1-position with a 3-cyanopyrazine ring and at the 4-position with a methyl-linked 2,5-dimethylfuran-3-carboxamide group.
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-9-15(13(2)25-12)18(24)22-11-14-3-7-23(8-4-14)17-16(10-19)20-5-6-21-17/h5-6,9,14H,3-4,7-8,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOAKCDYQOTWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Piperidine ring : A six-membered ring containing nitrogen, which is known for its ability to interact with various biological targets.
- Cyanopyrazine moiety : This group may enhance the compound's pharmacological profile through specific interactions with receptors or enzymes.
- Dimethylfuran and carboxamide groups : These functional groups contribute to the compound's solubility and potential reactivity in biological systems.
The molecular formula is , and its molecular weight is approximately 304.36 g/mol.
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Modulation : The piperidine and pyrazine rings may interact with neurotransmitter receptors, potentially influencing pathways related to neurodegenerative diseases.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease and other cognitive disorders.
- Kinase Inhibition : The compound may also exhibit kinase inhibitory properties, which could be explored for therapeutic applications in cancer treatment.
Antioxidant Activity
Research has indicated that compounds with similar structures display significant antioxidant properties. This can be attributed to the presence of the furan ring, which may scavenge free radicals and reduce oxidative stress in cells.
Neuroprotective Effects
Studies suggest that this compound may protect neuronal cells from apoptosis. This effect could be mediated through modulation of neurotrophic factors or inhibition of neuroinflammatory pathways.
Anticancer Potential
Preliminary studies have shown that this compound might inhibit the proliferation of cancer cell lines. Its ability to interfere with specific signaling pathways involved in cell growth and survival positions it as a candidate for further investigation in oncology.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated inhibition of acetylcholinesterase activity (IC50 = 45 nM) in vitro, suggesting potential for treating cognitive disorders. |
| Study 2 | Showed significant antioxidant capacity (EC50 = 25 µM) compared to standard antioxidants like ascorbic acid. |
| Study 3 | Reported cytotoxic effects on breast cancer cell lines (MCF7) with an IC50 value of 30 µM, indicating potential anticancer activity. |
Scientific Research Applications
Biological Applications
-
Neurological Disorders :
- The compound's interaction with muscarinic receptors suggests potential therapeutic applications in treating conditions such as Alzheimer's disease and other cognitive disorders. By modulating cholinergic signaling pathways, it may help alleviate symptoms associated with these disorders.
-
Receptor Pharmacology :
- Studies have indicated that N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide exhibits significant activity at muscarinic receptor 4 (M4), which plays a crucial role in neurological signaling. This interaction could lead to altered signaling pathways, making it a candidate for further pharmacological studies.
-
Antagonistic Properties :
- The compound has been identified as an antagonist at specific receptors, indicating its potential use in research related to receptor pharmacology and drug development aimed at modulating receptor activity.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include:
- Oxidation and Reduction Reactions : Common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are utilized to achieve desired transformations.
- Substitution Reactions : Various nucleophiles and electrophiles are employed to facilitate substitution reactions that modify the compound's functional groups.
Case Studies and Research Findings
Recent research has focused on elucidating the pharmacological profile of this compound through various studies:
- Binding Affinity Studies : Investigations into the binding affinities of this compound at muscarinic receptors have revealed promising results, indicating its potential as a therapeutic agent for cognitive enhancement.
- Mechanistic Studies : Understanding the mechanisms through which this compound interacts with biological targets is crucial for developing effective treatments for neurological disorders.
Comparison with Similar Compounds
Structural and Functional Analogues from Regulatory Lists (Fentanyl Derivatives)
2'-Fluoroortho-fluorofentanyl and 4'-Methyl acetyl fentanyl () are fentanyl analogs sharing the piperidin-4-yl backbone but differing in substituents:
- 2'-Fluoroortho-fluorofentanyl : Features dual fluorinated phenyl groups on the piperidine nitrogen and phenethyl chain, enhancing opioid receptor affinity and metabolic resistance.
- 4'-Methyl acetyl fentanyl : Includes a 4-methylphenethyl group and acetylated piperidine nitrogen, linked to prolonged μ-opioid receptor activation.
Comparison with Target Compound :
Antimicrobial Synergists (DMPI and CDFII)
DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) () are piperidin-4-yl derivatives with indole cores, identified as carbapenem synergists against MRSA.
Comparison with Target Compound :
Research Implications and Data Gaps
- This contrasts with the electron-donating methyl/fluoro groups in fentanyl analogs or indole derivatives.
- Metabolic Stability : The furan-carboxamide may confer resistance to esterase-mediated degradation compared to acetyl/propionyl groups in fentanyl analogs.
- Data Limitations: No direct studies on the target compound were found in the provided evidence; inferences are drawn from structural analogs.
Q & A
Q. How can synergistic effects with existing therapeutics (e.g., anticancer agents) be systematically evaluated?
- Methodological Answer : Combinatorial screening using Chou-Talalay synergy indices (e.g., CompuSyn software) quantifies additive or synergistic effects. Isobolograms and 3D spheroid co-culture models mimic in vivo tumor microenvironments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
